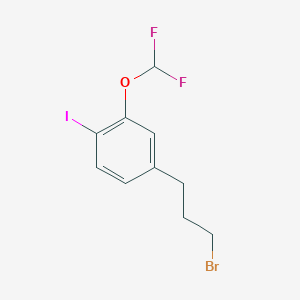
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene is an organic compound that features a benzene ring substituted with bromopropyl, difluoromethoxy, and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Difluoromethoxylation: The difluoromethoxy group is introduced via a reaction with a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl and iodine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution of the bromopropyl group.
Electrophilic Substitution: Iodine or iodine monochloride can be used for iodination.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromopropyl group with sodium azide would yield an azide derivative.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of probes or ligands for biological studies.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or advanced materials.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene exerts its effects depends on the specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, depending on its structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-4-iodobenzene: Lacks the difluoromethoxy group, which may result in different chemical properties and reactivity.
1-(3-Bromopropyl)-3-methoxy-4-iodobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different electronic effects.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-iodobenzene: Contains a trifluoromethoxy group, which may enhance its reactivity and stability.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene is unique due to the presence of both bromopropyl and difluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these substituents makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C10H10BrF2IO |
|---|---|
Peso molecular |
390.99 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-5-1-2-7-3-4-8(14)9(6-7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
Clave InChI |
IOXYWUAGVIVUHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)OC(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



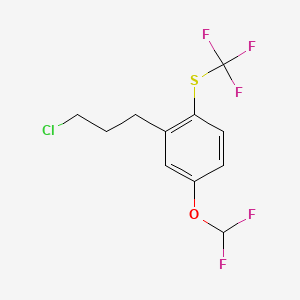
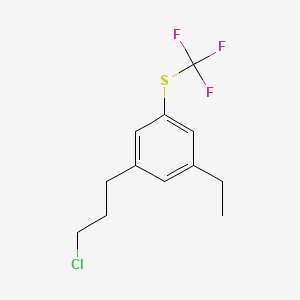

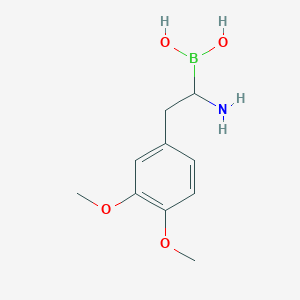
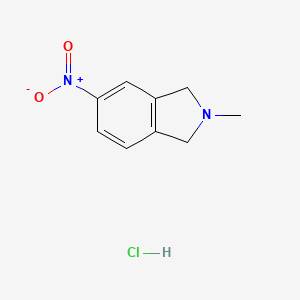
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
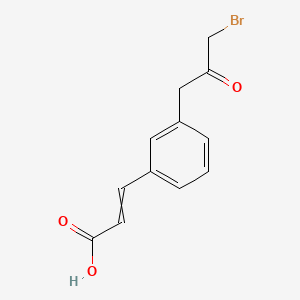
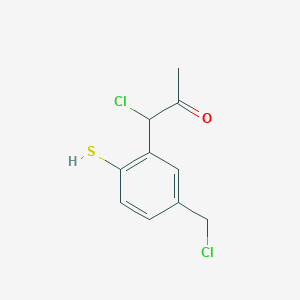
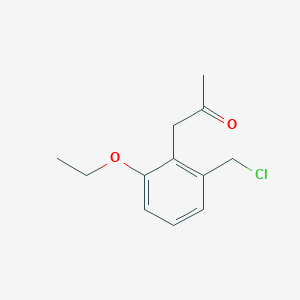
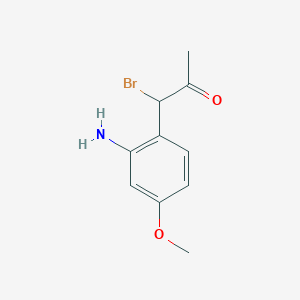
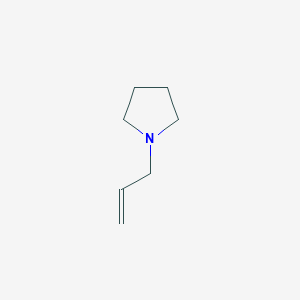
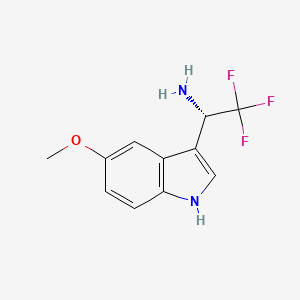
![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)
